An In-depth Technical Guide to the Physical and Chemical Properties of Bromobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of Bromobenzene
Abstract
Bromobenzene (C₆H₅Br) is an aryl halide that serves as a cornerstone reagent and versatile solvent in modern organic synthesis. Its utility, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, makes a thorough understanding of its properties essential for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the physical, spectroscopic, and chemical properties of bromobenzene. It delves into the causality behind its reactivity, offers detailed, field-proven experimental protocols for its key transformations—namely Grignard reagent formation and Suzuki-Miyaura coupling—and outlines critical safety and handling procedures. The content is structured to provide not just data, but actionable insights for laboratory applications.
Core Physical and Thermodynamic Properties
Bromobenzene is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its physical state at ambient temperature and its miscibility with common organic solvents make it a convenient medium and reagent for a wide array of chemical reactions.[2][3] The molecule's properties are dictated by the interplay between the phenyl ring and the electronegative bromine atom.
Tabulated Physical Data
The fundamental physical constants of bromobenzene are summarized below for quick reference. These values are critical for experimental design, dictating choices of temperature, pressure, and solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Br | [4] |
| Molar Mass | 157.01 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.491 g/mL at 25 °C | [3] |
| Melting Point | -30.8 °C | [4][6] |
| Boiling Point | 156 °C at 760 mmHg | [4][6] |
| Flash Point | 51 °C (124 °F) | [2][3] |
| Autoignition Temperature | 565 °C (1049 °F) | [3][4] |
| Vapor Pressure | 4.18 mmHg at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.559 | [3] |
| Water Solubility | Insoluble (<0.1 g/100 mL) | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, benzene, chloroform | [2][5][7] |
| LogP (Octanol/Water Partition) | 2.99 | [2] |
| Enthalpy of Fusion | 10702 ± 5 J mol⁻¹ | [8] |
| Enthalpy of Vaporization | 43963 ± 60 J mol⁻¹ (at 293 K) | [8] |
Spectroscopic Signature and Structural Elucidation
Spectroscopic analysis provides a definitive fingerprint for bromobenzene, allowing for its unambiguous identification and the assessment of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum of bromobenzene displays characteristic signals in the aromatic region. The protons ortho to the bromine atom are deshielded relative to those in benzene and typically appear as a doublet around 7.5 ppm. The meta and para protons resonate at slightly different frequencies, often resulting in a complex multiplet pattern in lower resolution spectra.[9]
-
¹³C NMR: The carbon spectrum shows four distinct peaks, reflecting the symmetry of the molecule.[10] The carbon atom directly bonded to the bromine (ipso-carbon) is significantly influenced by the "heavy atom effect," causing an upfield shift to approximately 122.9 ppm. The other aromatic carbons appear at approximately 131.8 ppm (ortho), 130.3 ppm (meta), and a distinct peak for the para carbon.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of bromobenzene is characterized by several key absorption bands that confirm its structure:
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~1580-1470 cm⁻¹: C-C stretching vibrations within the benzene ring.
-
Below 1000 cm⁻¹: The C-Br stretching vibration is typically observed in this region, though it can be weak.[12]
-
~750-700 cm⁻¹ and ~690 cm⁻¹: Strong bands corresponding to out-of-plane C-H bending, indicative of monosubstitution on a benzene ring.
Mass Spectrometry (MS)
In mass spectrometry, bromobenzene exhibits a distinctive molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 156 and 158. The base peak is often observed at m/z 77, corresponding to the loss of the bromine atom to form the phenyl cation (C₆H₅⁺).
Chemical Properties and Reactivity
The chemical behavior of bromobenzene is dominated by the C-Br bond and the aromatic ring. The bromine atom is a good leaving group in certain reactions and also influences the reactivity of the phenyl group.
Synthesis via Electrophilic Aromatic Substitution
Bromobenzene is synthesized by the electrophilic aromatic substitution of benzene with bromine, a reaction that requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[4][13] The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich benzene ring.[13][14]
Caption: Mechanism of Electrophilic Bromination of Benzene.
Grignard Reagent Formation
One of the most significant applications of bromobenzene is its reaction with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide, a highly versatile Grignard reagent.[4][15] This organometallic compound acts as a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Bromobenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical and materials science. The C(sp²)-Br bond readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle.[6]
-
Suzuki-Miyaura Coupling: Couples bromobenzene with an organoboron species (e.g., phenylboronic acid) in the presence of a base to form biphenyls.[4] This reaction is celebrated for its high tolerance of functional groups.
-
Heck Coupling: Reacts bromobenzene with an alkene to form a substituted alkene.
-
Stille Coupling: Involves the coupling of bromobenzene with an organotin compound.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for critical steps.
Protocol: Synthesis of Phenylmagnesium Bromide
Objective: To prepare a solution of phenylmagnesium bromide from bromobenzene for use in subsequent synthetic steps.
Causality: The Grignard reaction is notoriously sensitive to moisture and protic solvents, as the highly basic Grignard reagent will be quenched by any available proton source.[15] Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory.
Materials:
-
Magnesium turnings (1.00 g)
-
Bromobenzene, anhydrous (4.5 mL, 6.75 g)[15]
-
Anhydrous diethyl ether (approx. 20 mL)[15]
-
A small crystal of iodine (as an initiator)
-
Round-bottom flask (100-mL), Claisen adapter, separatory funnel, reflux condenser, drying tube (CaCl₂)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus. All glassware must be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or protected by a drying tube). Place the magnesium turnings and a magnetic stir bar into the round-bottom flask.[15]
-
Reagent Preparation: In the separatory funnel, prepare a solution of bromobenzene in 8 mL of anhydrous diethyl ether.[15]
-
Initiation (Critical Step): Add approximately 1-2 mL of the bromobenzene/ether solution to the magnesium turnings.[15] The reaction should initiate, evidenced by cloudiness and gentle bubbling. If it does not start, add a single crystal of iodine. The iodine reacts with the magnesium surface, cleaning it of the passivating oxide layer. Gentle warming with a heat gun may also be required.
-
Addition: Once the reaction is self-sustaining (refluxing gently), begin the dropwise addition of the remaining bromobenzene/ether solution at a rate that maintains a steady reflux. Vigorous stirring is essential to prevent localized overheating.
-
Completion: After the addition is complete, if magnesium remains, add a few more milliliters of anhydrous ether and gently reflux the mixture for an additional 15-30 minutes to ensure complete reaction. The final solution should be grayish and slightly cloudy.
-
Validation: The resulting Grignard reagent should be used immediately. Its concentration can be estimated based on the limiting reagent or titrated for precise applications.
Caption: Workflow for the Preparation of Phenylmagnesium Bromide.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize biphenyl from bromobenzene and phenylboronic acid.
Causality: This reaction requires a palladium catalyst to facilitate the C-C bond formation and a base to activate the boronic acid for the transmetalation step.[5] The choice of ligand, solvent, and base is crucial for achieving high yield and preventing side reactions.
Materials:
-
Bromobenzene (0.3 mmol)
-
Phenylboronic acid (0.33 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.0006 mmol, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.0012 mmol, 0.4 mol%)
-
Cesium carbonate [Cs₂CO₃] (0.6 mmol)
-
Toluene (1.0 mL) and Water (0.1 mL)
-
Schlenk tube (20 mL)
Procedure:
-
Inert Atmosphere Setup: Charge a Schlenk tube with bromobenzene, phenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.[16]
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed toluene and water via syringe.[16] The biphasic solvent system is often beneficial for this reaction.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 2 hours.[16] Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: Cool the reaction mixture to room temperature. Quench with water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 10 mL).[16]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure biphenyl.
Safety and Handling
Bromobenzene is a hazardous chemical that requires careful handling to minimize risk.[17]
-
Hazards:
-
Flammability: It is a flammable liquid with a flash point of 51 °C.[18] Keep away from heat, sparks, and open flames.[16]
-
Toxicity: Harmful if swallowed or inhaled. Causes skin irritation.[18] Prolonged exposure may lead to liver and kidney damage.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[18] Avoid release into the environment.[4]
-
-
Handling Precautions:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[20]
-
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste.[16]
-
Conclusion
Bromobenzene is a deceptively simple molecule whose physical and chemical properties enable a vast range of complex molecular constructions. Its utility in forming Grignard reagents and participating in palladium-catalyzed cross-coupling reactions has cemented its place as an indispensable tool in the synthetic chemist's arsenal. A deep, mechanistic understanding of its reactivity, coupled with meticulous adherence to safety protocols, is paramount for leveraging its full potential in research and development.
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